molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No.: B1677500
CAS No.: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    2-Aminobenzenesulfonic acid, also known as Orthanilic acid, is a biological acid with roles in benzoate degradation and microbial metabolism in diverse environments . It promotes reverse turn formation in peptides, inducing a folded conformation . This suggests that its primary targets are peptides, where it influences their structure and function.

    Mode of Action

    The compound interacts with its peptide targets by promoting reverse turn formation, inducing a folded conformation . This interaction results in robust 11-membered-ring hydrogen bonding , which can significantly alter the peptide’s structure and function.

    Biochemical Pathways

    Orthanilic acid plays a role in benzoate degradation and microbial metabolism in diverse environments . .

    Result of Action

    Orthanilic acid’s action results in the formation of a folded conformation in peptides . This can significantly alter the peptides’ structure and function, potentially influencing various biological processes. Additionally, orthanilic acid is a structural component of some azo dyes, which consequently have poor bacterial degradation .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has roles in microbial metabolism in diverse environments , suggesting that its action can be influenced by the presence and characteristics of different microbial communities.

    Biochemical Analysis

    Biochemical Properties

    2-Aminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This compound interacts with enzymes such as 2,3-dioxygenase, which catalyzes the initial step in its degradation pathway . Additionally, it has been found to affect cardiac tension, indicating its interaction with cardiac proteins .

    Cellular Effects

    This compound influences various cellular processes. It has been shown to affect microbial metabolism, promoting the degradation of benzoate and other aromatic compounds . In cardiac cells, it affects tension, suggesting an impact on cellular signaling pathways and muscle contraction . The compound’s role in promoting reverse turn formation in peptides also indicates its influence on protein folding and stability .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It promotes reverse turn formation in peptides by inducing robust 11-membered-ring hydrogen-bonding . This interaction stabilizes the folded conformation of peptides, affecting their function and stability. Additionally, the compound’s interaction with 2,3-dioxygenase facilitates its degradation, leading to the formation of intermediates such as 3-sulfocatechol .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to the formation of various intermediates . Long-term studies have shown that it can affect cellular function, particularly in cardiac cells, where it influences tension and contraction . The stability and degradation of the compound are crucial factors in its long-term effects on cellular processes.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, it promotes the degradation of aromatic compounds and affects cardiac tension . At high doses, it can have toxic effects, leading to adverse outcomes in animal models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. The initial step in its degradation involves transport across the cell membrane, followed by deamination and desulfurization . Enzymes such as 2,3-dioxygenase play a crucial role in these pathways, facilitating the breakdown of the compound into intermediates like 3-sulfocatechol .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s transport across the cell membrane is facilitated by selective permeability barriers, allowing it to pass through and participate in metabolic processes . Its distribution within tissues affects its localization and accumulation, influencing its overall activity and function.

    Subcellular Localization

    This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with enzymes and proteins, influencing its role in biochemical reactions and cellular processes.

    Preparation Methods

  • Chemical Reactions Analysis

    • Orthanilic acid participates in several reactions:

        Oxidation: It can be oxidized to form the corresponding sulfone.

        Reduction: Reduction of the sulfonic acid group yields aniline.

        Substitution: Orthanilic acid can undergo electrophilic aromatic substitution reactions.

    • Common reagents include nitric acid , hydrogen peroxide , and reducing agents .
    • Major products depend on reaction conditions and substituents present.
  • Scientific Research Applications

      Peptide Conformation: Orthanilic acid promotes in peptides, inducing a folded conformation when incorporated into peptide sequences (Xaa-SAₙᵗ-Yaa).

      Azo Dyes: It is a structural component of some azo dyes, which unfortunately exhibit poor bacterial degradation.

      Cardiac Tension: Studies suggest that orthanilic acid affects cardiac tension.

  • Comparison with Similar Compounds

    • Orthanilic acid’s uniqueness lies in its combination of an aromatic ring, amino group, and sulfonic acid functionality.
    • Similar compounds include aniline , benzenesulfonic acid , and other sulfonated aromatic compounds.

    Properties

    IUPAC Name

    2-aminobenzenesulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZMCHBSMFKQYNKA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    Canonical SMILES

    C1=CC=C(C(=C1)N)S(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7NO3S
    Record name 2-AMINOBENZENE SULFONIC ACID
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    Related CAS

    117116-75-3
    Record name Poly(aniline-2-sulfonic acid)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=117116-75-3
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    DSSTOX Substance ID

    DTXSID1024463
    Record name Orthanilic acid
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    Molecular Weight

    173.19 g/mol
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    Physical Description

    2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO]
    Record name 2-AMINOBENZENE SULFONIC ACID
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    Solubility

    10 to 50 mg/mL at 72 °F (NTP, 1992)
    Record name 2-AMINOBENZENE SULFONIC ACID
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    CAS No.

    88-21-1
    Record name 2-AMINOBENZENE SULFONIC ACID
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    Record name 2-Aminobenzenesulfonic acid
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    Record name Orthanilic acid
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    Record name 2-Aminobenzenesulfonic acid
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    Record name Benzenesulfonic acid, 2-amino-
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    Record name ORTHANILIC ACID
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    Melting Point

    617 °F (decomposes) (NTP, 1992)
    Record name 2-AMINOBENZENE SULFONIC ACID
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    Synthesis routes and methods I

    Procedure details

    439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
    Name
    anilinium hydrogensulphate
    Quantity
    439.7 g
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    Synthesis routes and methods II

    Procedure details

    34.1 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 400 ml of water at pH 5.5. After cooling the solution to 0°-5°, 9.2 ml of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value in the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The solution is subsequently stirred at this pH value and at 0°-5° for 1/2 an hour and 24.5 g of 5-aminonaphthalene-2-sulphonic acid are then added. The ph value of the solution kept at 5.5-6.0 with sodium carbonate solution and the temperature is gradually increased to 20° in the course of 2 hours. After the condensation reaction has ended, the mixture is again cooled to 0°-10° and the suspension of a diazonium compound which has been obtained from 18.4 g of 2-aminobenzenesulphonic acid in 200 ml of water and 30 ml of concentrated hydrochloric acid with 54 ml of 2N sodium nitrite solution in the manner shown in the Example is now added.
    Quantity
    54 mL
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    200 mL
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    30 mL
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    34.1 g
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    [Compound]
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    diazonium
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    Synthesis routes and methods III

    Procedure details

    12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 200 ml of water at pH 5.8. After cooling the solution to 0°-5°, 3.8 g of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value of the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The mixture is subsequently stirred for about 15 minutes and 4.3 g of m-toluidine are then added. The pH value is now kept at 5.5-6.0. After the condensation of the difluorotriazinyl component with the m-toluidine has ended, a diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution analogously to Example 2, is allowed to run in at 0°-5°.
    Quantity
    20 mL
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    20 mL
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    12.8 g
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    4.3 g
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    Name
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    Synthesis routes and methods IV

    Procedure details

    12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid in 200 ml of water are subjected to a condensation reaction with 3.8 ml of cyanuric fluoride at pH 4.0-4.5 and at 0°-5° as described in Example 3. 7.0 g of 4-aminobenzenesulphonic acid are added to the resulting solution and the pH value in the reaction mixture is kept at 5.5-6.0. The mixture is subsequently stirred at 0°-5° for one hour. A diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml of water and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution at 0°-5° is then allowed to run in and the pH value is kept at 7.0-7.5 and the temperature at 0°-10° for the coupling. Finally, the temperature is increased to 20° in the course of 1 hour. After the coupling has ended, the dyestuff is salted out by adding 100 g of sodium chloride, filtered off and washed with 20% strength sodium chloride solution until the runnings are almost colourless. The dyestuff, which, in the form of the free acid, corresponds to the formula ##STR25## is dried at 40° in vacuo.
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    20 mL
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    Reaction Step Two

    Synthesis routes and methods V

    Procedure details

    It is therefore possible, for example, to first acylate a diaminobenzenesulphonic acid with cyanuric chloride, to diazotise the resultant intermediate and to couple it in acid solution to the 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, to condense the resultant monoazo compound in twice the molar amount with a diaminobenzene and to couple two moles of a diazotised aminobenzenesulphonic acid to the disazo compound which has been formed.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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